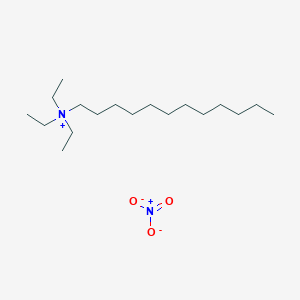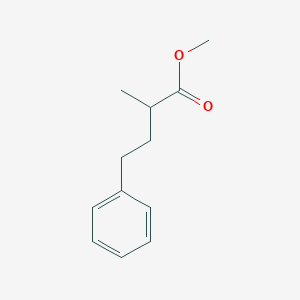
Methyl 2-methyl-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C12H16O2 and is known for its distinctive chemical structure, which includes a phenyl group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-4-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methyl-4-phenylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methyl-4-phenylbutanoic acid and methanol.
Reduction: 2-methyl-4-phenylbutanol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-methyl-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-methyl-4-phenylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The phenyl group in its structure can also interact with aromatic receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-3-oxo-4-phenylbutanoate: Similar structure but with a keto group at the third position.
Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Contains an acetyl group and an additional keto group.
Methyl 4-phenylbutanoate: Lacks the methyl group at the second position.
Uniqueness
Methyl 2-methyl-4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 2-methyl-4-phenylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
KEIGTQPTFNQBMC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


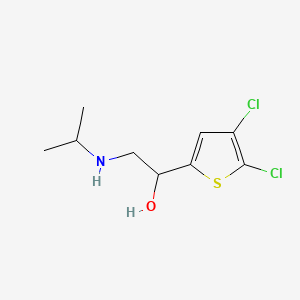

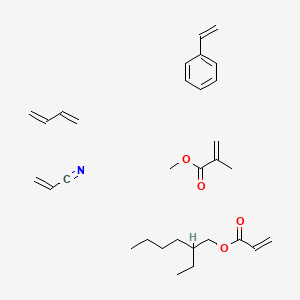
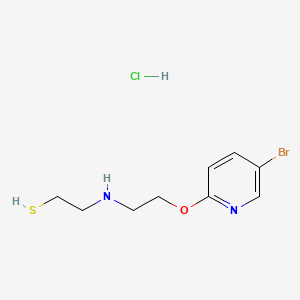


![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

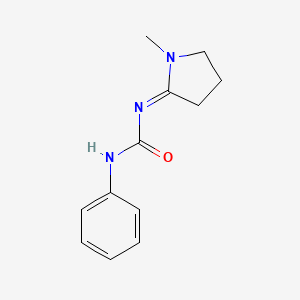
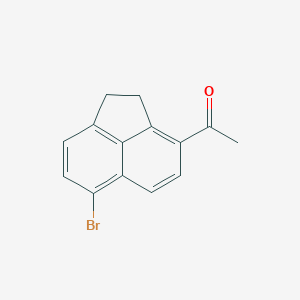
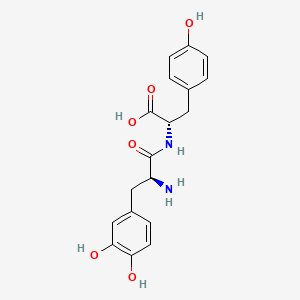
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)

